molecular formula C19H12BrN3S B14245670 4-(5-bromothiophen-2-yl)-2,6-dipyridin-2-ylpyridine CAS No. 496859-94-0

4-(5-bromothiophen-2-yl)-2,6-dipyridin-2-ylpyridine

Cat. No.: B14245670
CAS No.: 496859-94-0
M. Wt: 394.3 g/mol
InChI Key: PLOITYRMGFAVRB-UHFFFAOYSA-N
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Description

4-(5-bromothiophen-2-yl)-2,6-dipyridin-2-ylpyridine is a heterocyclic compound that features a combination of thiophene and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromothiophen-2-yl)-2,6-dipyridin-2-ylpyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.

    Reductive Elimination: The two aryl groups are coupled together, and the palladium catalyst is regenerated.

The reaction conditions generally include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and concentration of reagents can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

4-(5-bromothiophen-2-yl)-2,6-dipyridin-2-ylpyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The pyridine rings can be reduced to form dihydropyridine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate, typically under basic conditions.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted thiophene derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydropyridine derivatives.

Mechanism of Action

The mechanism of action of 4-(5-bromothiophen-2-yl)-2,6-dipyridin-2-ylpyridine depends on its application:

    Organic Electronics: In OLEDs and OPVs, the compound acts as a charge transport material, facilitating the movement of electrons or holes through the device.

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-bromothiophen-2-yl)-2,6-dipyridin-2-ylpyridine is unique due to its combination of thiophene and pyridine rings, which provides distinct electronic properties. This makes it particularly suitable for applications in organic electronics and materials science, where specific electronic characteristics are crucial .

Properties

CAS No.

496859-94-0

Molecular Formula

C19H12BrN3S

Molecular Weight

394.3 g/mol

IUPAC Name

4-(5-bromothiophen-2-yl)-2,6-dipyridin-2-ylpyridine

InChI

InChI=1S/C19H12BrN3S/c20-19-8-7-18(24-19)13-11-16(14-5-1-3-9-21-14)23-17(12-13)15-6-2-4-10-22-15/h1-12H

InChI Key

PLOITYRMGFAVRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(S4)Br

Origin of Product

United States

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